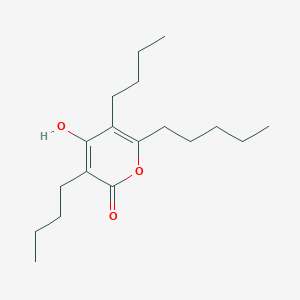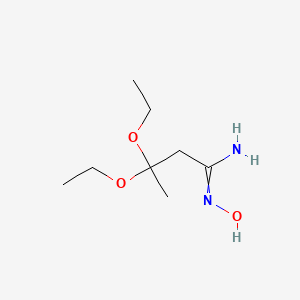
3,3-diethoxy-N'-hydroxybutanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-diethoxy-N’-hydroxybutanimidamide is an organic compound with the molecular formula C8H18N2O3. It is characterized by the presence of two ethoxy groups and a hydroxybutanimidamide moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diethoxy-N’-hydroxybutanimidamide typically involves the reaction of 3,3-diethoxypropionitrile with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the imidamide structure. The general reaction scheme is as follows:
Starting Material: 3,3-diethoxypropionitrile
Reagent: Hydroxylamine
Conditions: Acidic medium (e.g., hydrochloric acid)
The reaction proceeds through the nucleophilic addition of hydroxylamine to the nitrile group, followed by cyclization to form the imidamide.
Industrial Production Methods
Industrial production of 3,3-diethoxy-N’-hydroxybutanimidamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-diethoxy-N’-hydroxybutanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted imidamides.
Scientific Research Applications
3,3-diethoxy-N’-hydroxybutanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-diethoxy-N’-hydroxybutanimidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-diethoxypropionitrile: A precursor in the synthesis of 3,3-diethoxy-N’-hydroxybutanimidamide.
3,3-diethoxybutanamide: A structurally similar compound with different functional groups.
3,3-diethoxybutanoic acid: Another related compound with a carboxylic acid group.
Uniqueness
3,3-diethoxy-N’-hydroxybutanimidamide is unique due to its specific combination of ethoxy and hydroxybutanimidamide groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
70828-51-2 |
|---|---|
Molecular Formula |
C8H18N2O3 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,3-diethoxy-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C8H18N2O3/c1-4-12-8(3,13-5-2)6-7(9)10-11/h11H,4-6H2,1-3H3,(H2,9,10) |
InChI Key |
KKCFTQRAHODQKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CC(=NO)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


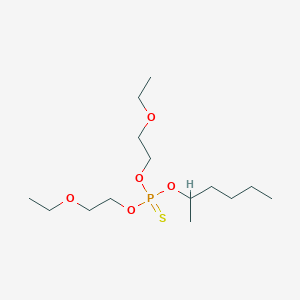
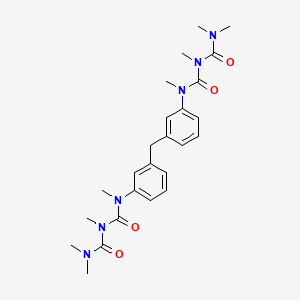


![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

![Phosphonic acid,4-dimethoxyphenyl)ethenyl]-, diethyl ester](/img/structure/B14466217.png)
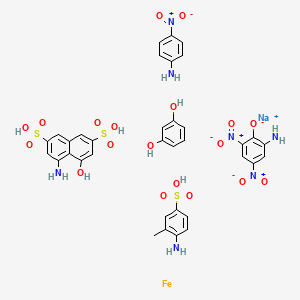
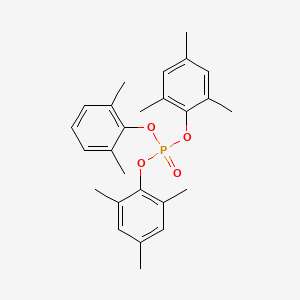
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
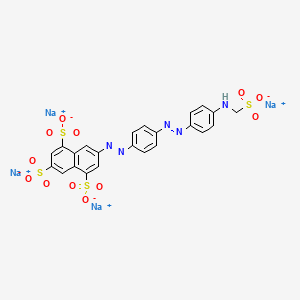
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
